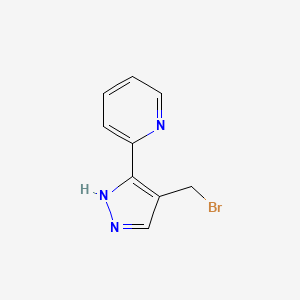

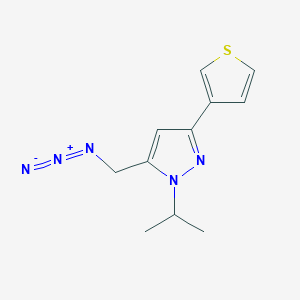

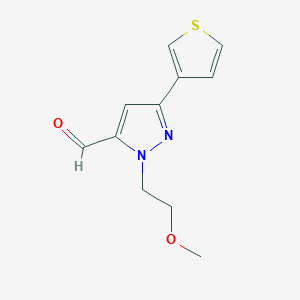

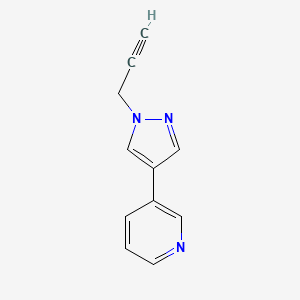

1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Cannabinoid Receptor Antagonists

1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide belongs to a class of compounds that have been extensively studied for their interaction with cannabinoid receptors, particularly as antagonists. These compounds are instrumental in exploring the structure-activity relationships of cannabinoid receptors, aiding in the characterization of receptor binding sites, and serving as pharmacological probes. For instance, biarylpyrazole derivatives have been identified as potent and selective antagonists for the cannabinoid CB1 receptor, with structural requirements for activity including specific substitutions on the pyrazole ring (Lan et al., 1999). These findings are crucial for the development of therapeutics that can mitigate the adverse effects of cannabinoids.

Synthesis Methodologies

Research has also focused on the synthesis of pyrazole derivatives. For example, microwave-assisted treatment of related compounds has been employed to produce carboxamides in good yields (Milosevic et al., 2015). This technique highlights the efficiency of modern synthetic methods in producing these compounds, which are valuable for further biological and pharmacological studies.

Imaging Agents

Certain derivatives have been synthesized for use as imaging agents, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study brain receptors in vivo. For instance, compounds have been developed for imaging of the IRAK4 enzyme in neuroinflammation, demonstrating the utility of these derivatives in neuroscience research (Wang et al., 2018).

Enzyme Inhibitory Activities

Beyond receptor interaction, some pyrazole carboxamide derivatives have been explored for their enzyme inhibitory activities. These studies are significant for discovering new therapeutic agents. For example, thiophene-based heterocyclic compounds have shown potential as enzyme inhibitors, with applications in addressing diseases like Alzheimer's by targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin et al., 2021).

Orientations Futures

The field of drug discovery and development is constantly evolving, and piperidine derivatives continue to be an area of interest due to their wide presence in pharmaceuticals . Future research will likely continue to explore new synthesis methods, potential therapeutic applications, and safety profiles of these compounds.

Mécanisme D'action

- The primary target of indazole is not well-documented in the literature. However, indazole derivatives have been explored for various biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

- Some indazole derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and reducing prostaglandin E2 (PGE2) production .

Target of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

2-ethyl-5-piperidin-3-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-15-10(11(12)16)6-9(14-15)8-4-3-5-13-7-8/h6,8,13H,2-5,7H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFPIPXLTADHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CCCNC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.